Magneson

Description

Structure

3D Structure

Properties

IUPAC Name |

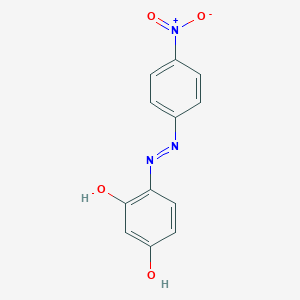

4-[(4-nitrophenyl)diazenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4/c16-10-5-6-11(12(17)7-10)14-13-8-1-3-9(4-2-8)15(18)19/h1-7,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPGYVQZGRJHFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861621 | |

| Record name | Azo violet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

A solid insoluble in water; [Sax] | |

| Record name | Azo violet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

74-39-5 | |

| Record name | Magneson | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magneson | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magneson | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 4-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azo violet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-nitrophenylazo)resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YND5ZT5BS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Principle of Magneson Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magneson reagents, primarily this compound I and this compound II, are azo dyes integral to the colorimetric detection and quantification of magnesium ions. This technical guide elucidates the core chemical principles governing their function, detailing the synthesis of the reagents, the mechanism of their interaction with magnesium, and comprehensive protocols for their application in both qualitative and quantitative analyses. The underlying principle involves the formation of a colored adsorbate, colloquially known as a "lake," between the dye and magnesium hydroxide in an alkaline medium. This guide provides detailed experimental methodologies, quantitative data for spectrophotometric analysis, and visual diagrams of the chemical processes to facilitate a deeper understanding and practical application of these reagents in a laboratory setting.

Introduction to this compound Reagents

This compound reagents are organic compounds belonging to the family of azo dyes, characterized by the presence of a diazene functional group (R-N=N-R'). They are renowned for their ability to form distinctly colored complexes with magnesium ions, making them valuable tools in analytical chemistry. The two most prominent members of this family are this compound I and this compound II.

-

This compound I: Chemically known as p-Nitrobenzeneazoresorcinol or Azo Violet, it is synthesized from the diazotization of p-nitroaniline and subsequent azo coupling with resorcinol.[1][2]

-

This compound II: This reagent is 4-(4-Nitrophenylazo)-1-naphthol, formed through the diazotization of p-nitroaniline and azo coupling with 1-naphthol (α-naphthol).[3][4]

Both reagents function as pH indicators, exhibiting a color change in alkaline conditions, a property that is central to their mechanism of magnesium detection.[1][5]

Core Chemical Principle: Adsorption and Lake Formation

The fundamental principle behind the action of this compound reagents is not the formation of a true soluble complex with magnesium ions in solution. Instead, it involves the adsorption of the dye molecule onto the surface of freshly precipitated magnesium hydroxide (Mg(OH)₂).[5][6] This process, occurring in a strongly alkaline environment (pH > 11), results in the formation of a brilliantly colored precipitate or "lake."[1]

The sequence of events can be summarized as follows:

-

Alkalinization: The sample solution containing magnesium ions (Mg²⁺) is made strongly alkaline, typically by the addition of sodium hydroxide (NaOH). This causes the precipitation of magnesium hydroxide, a sparingly soluble white solid.

-

Reagent Addition: The this compound reagent, which is itself colored and exhibits different colors depending on the pH, is introduced into the solution.[1]

-

Adsorption and Color Change: The this compound dye molecules are adsorbed onto the surface of the colloidal Mg(OH)₂ particles. This adsorption process leads to a significant bathochromic shift (a shift to a longer wavelength of maximum absorption) in the dye's visible spectrum, resulting in a dramatic color change from the reddish-orange or violet of the free dye in alkaline solution to a distinct blue color of the lake.[7][8]

The intensity of the blue color produced is directly proportional to the amount of magnesium hydroxide precipitate, and thus to the initial concentration of magnesium ions in the sample. This relationship forms the basis for the quantitative spectrophotometric analysis of magnesium.[7]

Molecular Interactions

The precise nature of the interaction between the this compound dye and the magnesium hydroxide surface is complex. It is believed to involve a combination of electrostatic interactions and the formation of coordination complexes at the surface. The hydroxyl groups on the resorcinol or naphthol moiety of the dye molecule, along with the azo group nitrogens, can act as coordination sites for the magnesium ions on the surface of the Mg(OH)₂ lattice. This surface complexation alters the electronic structure of the dye molecule, leading to the observed change in color.

Quantitative Data for Spectrophotometric Analysis

The color change upon lake formation allows for the quantitative determination of magnesium using spectrophotometry. Key parameters for this analysis are summarized below.

| Parameter | This compound I (p-Nitrobenzeneazoresorcinol) | This compound II (4-(4-Nitrophenylazo)-1-naphthol) |

| Chemical Formula | C₁₂H₉N₃O₄ | C₁₆H₁₁N₃O₃ |

| Molecular Weight | 259.22 g/mol | 293.28 g/mol |

| Appearance | Dark red to brown powder | Red-brown powder |

| λmax of Reagent (alkaline) | ~432 nm | ~572 nm (in ethanol/NaOH) |

| λmax of Mg(OH)₂ Lake | ~530 nm | Not explicitly found, but analysis is based on the distinct blue color formation. |

| Optimal pH for Mg Detection | > 11 (Strongly alkaline) | > 11 (Strongly alkaline) |

| Color of Reagent (acidic) | Yellow (below pH 11) | Yellowish-orange |

| Color of Reagent (alkaline) | Violet (above pH 13) | Red-purple |

| Color of Mg(OH)₂ Lake | Blue | Blue |

Experimental Protocols

Synthesis of this compound Reagents

4.1.1. Synthesis of this compound I (p-Nitrobenzeneazoresorcinol)

This synthesis involves a two-step process: the diazotization of p-nitroaniline followed by an azo coupling reaction with resorcinol.[1][9]

Step 1: Diazotization of p-Nitroaniline

-

Dissolve 1.66 g (12 mmol) of p-nitroaniline in 20 mL of 2M hydrochloric acid in a beaker. Gentle heating may be required.

-

Cool the solution in an ice bath to below 10°C.

-

Prepare a solution of 1.0 g (11.7 mmol) of potassium nitrite (or an equimolar amount of sodium nitrite) in a minimal amount of cold water.

-

Slowly add the nitrite solution dropwise to the cooled p-nitroaniline solution while maintaining the temperature between 0-5°C with constant stirring.

-

After the addition is complete, continue stirring in the ice bath for 15 minutes.

-

To quench any excess nitrous acid, add 0.25 g of urea and stir for a few minutes until gas evolution ceases. The resulting solution contains the p-nitrobenzenediazonium chloride intermediate and should be kept cold.

Step 2: Azo Coupling with Resorcinol

-

In a separate beaker, dissolve 1.32 g (12 mmol) of resorcinol in 15 mL of 2M sodium hydroxide.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the resorcinol solution with vigorous stirring. A red precipitate of this compound I will form immediately.

-

Continue stirring at room temperature for 1 hour.

-

Acidify the mixture with 10 mL of 2M hydrochloric acid and bring the solution to a boil to encourage the formation of a more easily filterable precipitate.

-

Allow the solution to cool completely.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from ethanol.

4.1.2. Synthesis of this compound II (4-(4-Nitrophenylazo)-1-naphthol)

The synthesis of this compound II follows a similar diazotization and azo coupling procedure.[4]

Step 1: Diazotization of p-Nitroaniline

-

Follow the same procedure as described in section 4.1.1, Step 1. For a larger scale, dissolve 5 g of p-nitroaniline in a warm mixture of 13 mL of concentrated hydrochloric acid and 13 mL of water in a 250 mL round-bottom flask.

-

Cool the flask in an ice bath to 0-5°C with vigorous stirring.

-

Slowly add a cold solution of 3.7 g of sodium nitrite in 8 mL of water, ensuring the temperature does not exceed 10°C.

Step 2: Azo Coupling with 1-Naphthol (α-Naphthol)

-

In a separate beaker, dissolve 5.2 g of 1-naphthol in a solution of 7 g of sodium hydroxide in 25 mL of water.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the 1-naphthol solution with constant stirring.

-

After the addition is complete, acidify the mixture with concentrated hydrochloric acid until it is strongly acidic to litmus paper.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with ice-cold water.

Qualitative Detection of Magnesium

-

Place 1-2 drops of the test solution in a spot plate or test tube.

-

Add 2-3 drops of this compound I or this compound II reagent solution.

-

Add 1 drop of 2M sodium hydroxide to make the solution strongly alkaline.

-

The formation of a blue precipitate or "lake" indicates the presence of magnesium ions.[6][10]

Quantitative Spectrophotometric Determination of Magnesium

This protocol outlines the determination of magnesium concentration using this compound I and a spectrophotometer.

Reagents and Equipment:

-

This compound I reagent solution (e.g., 0.01% w/v in 2M NaOH)

-

Standard magnesium stock solution (e.g., 1000 mg/L Mg²⁺)

-

2M Sodium Hydroxide (NaOH)

-

Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard magnesium solutions of known concentrations (e.g., 0.5, 1.0, 2.0, 5.0, and 10.0 mg/L) by diluting the stock solution with deionized water.

-

Sample Preparation: Dilute the unknown sample as necessary to ensure its magnesium concentration falls within the range of the standard curve.

-

Color Development:

-

Pipette a fixed volume (e.g., 10 mL) of each standard solution, the unknown sample, and a blank (deionized water) into separate volumetric flasks (e.g., 25 mL).

-

To each flask, add a specific volume of the this compound I reagent solution (e.g., 1 mL).

-

Make up to the mark with 2M NaOH and mix well. Allow the color to develop for a consistent period (e.g., 10 minutes).

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to a wavelength of 530 nm.[7]

-

Use the blank solution to zero the instrument.

-

Measure the absorbance of each standard solution and the unknown sample.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding magnesium concentrations.

-

Determine the concentration of magnesium in the unknown sample by interpolating its absorbance on the calibration curve.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

The utility of this compound reagents in the detection of magnesium is rooted in the principles of precipitation and surface adsorption. In a highly alkaline environment, magnesium ions precipitate as magnesium hydroxide, which then serves as a substrate for the adsorption of the this compound dye. This interaction results in the formation of a distinctly colored "lake," the intensity of which can be correlated to the magnesium concentration. This technical guide has provided a comprehensive overview of the chemical principles, quantitative data, and detailed experimental protocols for the synthesis and application of this compound reagents, equipping researchers and professionals with the necessary knowledge for their effective use in laboratory settings. Careful control of pH and consideration of potential interfering ions are crucial for accurate and reliable results.

References

- 1. Azo violet - Wikipedia [en.wikipedia.org]

- 2. et-chem.com [et-chem.com]

- 3. chemiis.com [chemiis.com]

- 4. scribd.com [scribd.com]

- 5. What is a this compound reagent and explain its uses class 11 chemistry CBSE [vedantu.com]

- 6. brainly.in [brainly.in]

- 7. gspchem.com [gspchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Suvchem - Manufacturer and Exporter of this compound II AR (REAGENT FOR MAGNESIUM) [suvchemlaboratorychemicals.com]

- 10. This compound Reagent | Vizag Chemicals [vizagchemical.com]

A Comparative Analysis of Magneson I and Magneson II for Magnesium Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of two widely used chromogenic indicators for the detection and quantification of magnesium ions (Mg²⁺): Magneson I and this compound II. This document outlines their core principles, comparative performance, and detailed experimental protocols to assist researchers in selecting the appropriate reagent and methodology for their specific applications, from basic research to drug development processes.

Introduction: The Role of this compound Reagents in Magnesium Analysis

Magnesium is a critical divalent cation involved in a vast array of biological and chemical processes. Accurate quantification of magnesium is essential in fields ranging from clinical diagnostics to environmental monitoring and pharmaceutical quality control. This compound I and this compound II are azo dyes that have long been employed as colorimetric reagents for the determination of magnesium. Both reagents form a characteristic blue-colored complex, often referred to as a "lake," with magnesium hydroxide in an alkaline environment.[1][2][3] This color change provides a basis for both qualitative and quantitative analysis. While sharing a similar core function, their distinct chemical structures lead to differences in their analytical performance.

Core Principles and Chemical Properties

This compound I, also known as Azo Violet or 4-(4-Nitrophenylazo)-resorcinol, and this compound II, or 4-(4-Nitrophenylazo)-1-naphthol, are both azo compounds.[2][4] Their fundamental detection mechanism relies on the formation of an adsorption complex with magnesium hydroxide in a basic solution. This interaction leads to a distinct color change from reddish-orange to blue, which can be visually inspected for qualitative assessment or measured spectrophotometrically for quantitative analysis.[1]

The chemical properties of this compound I and this compound II are summarized in the table below.

| Property | This compound I | This compound II |

| Synonyms | Azo Violet, 4-(4-Nitrophenylazo)-resorcinol | 4-(4-Nitrophenylazo)-1-naphthol |

| Molecular Formula | C₁₂H₉N₃O₄ | C₁₆H₁₁N₃O₃ |

| Molecular Weight | 259.22 g/mol | 293.28 g/mol |

| Appearance | Reddish-brown or red to violet crystalline powder | Red powder |

| Solubility | Soluble in water and organic solvents | Insoluble in water |

Comparative Analytical Performance

While direct comparative studies between this compound I and this compound II are not extensively documented in readily available literature, a review of their individual characteristics allows for a comparative assessment. Both reagents are known for their high sensitivity, enabling the detection of even trace amounts of magnesium.[1] The primary method for quantitative analysis is spectrophotometry, with the absorbance of the magnesium-Magneson complex typically measured around 530 nm.[1]

A significant challenge in the use of both this compound I and this compound II is their susceptibility to interference from other ions, most notably calcium (Ca²⁺), which is often present in biological and environmental samples.[1] Effective use of these reagents, therefore, often requires the use of masking agents or separation techniques to mitigate the impact of interfering ions. The reaction is also highly pH-sensitive, necessitating careful control of alkalinity for reproducible results.[1]

| Parameter | This compound I | This compound II |

| Detection Principle | Colorimetric (formation of a blue lake with Mg(OH)₂) | Colorimetric (formation of a blue lake with Mg(OH)₂) |

| Typical Wavelength (λmax) | ~530 nm | Not explicitly found in searches |

| Optimal pH | Alkaline | Alkaline |

| Primary Interferences | Calcium and other metal ions | Calcium and other metal ions |

| Limit of Detection (LOD) | Not explicitly found in searches | Not explicitly found in searches |

| Linear Range | Not explicitly found in searches | Not explicitly found in searches |

| Molar Absorptivity | Not explicitly found in searches | Not explicitly found in searches |

Experimental Protocols

The following sections provide detailed methodologies for the qualitative and quantitative determination of magnesium using this compound I and this compound II.

Qualitative Detection of Magnesium

This protocol is suitable for rapid screening to confirm the presence of magnesium in a sample.

Materials:

-

Test solution

-

This compound I or this compound II reagent solution (0.1% w/v in ethanol)

-

2M Sodium Hydroxide (NaOH) solution

-

Test tubes or spot plate

Procedure:

-

Place 1-2 drops of the test solution into a clean test tube or a well of a spot plate.

-

Add 2-3 drops of the this compound I or this compound II reagent solution to the test solution.

-

Add 1 drop of 2M NaOH solution to make the mixture alkaline.

-

Gently mix the solution.

-

Observe for a color change. The formation of a blue coloration or precipitate indicates the presence of magnesium.[1]

Quantitative Spectrophotometric Analysis of Magnesium

This protocol outlines the steps for quantifying magnesium concentration using a spectrophotometer.

Materials:

-

Sample solution

-

Magnesium standard solutions of known concentrations

-

This compound I or this compound II reagent solution (0.1% w/v in ethanol)

-

Buffer solution (e.g., ammonia-ammonium chloride buffer, pH 10)

-

Spectrophotometer

-

Cuvettes

-

Volumetric flasks

Procedure:

4.2.1. Preparation of Standard Curve:

-

Prepare a series of standard solutions of magnesium with concentrations spanning the expected range of the sample.

-

Into a series of volumetric flasks, pipette a defined volume of each standard solution.

-

To each flask, add a specific volume of the buffer solution to maintain a constant pH.

-

Add a precise volume of the this compound I or this compound II reagent solution to each flask and dilute to the mark with deionized water.

-

Allow the color to develop for a specified time.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (around 530 nm) using the spectrophotometer, with a reagent blank as the reference.[1]

-

Plot a graph of absorbance versus magnesium concentration to generate a standard curve.

4.2.2. Analysis of the Sample:

-

Prepare the sample solution, ensuring it is free from particulate matter. Dilute if necessary to bring the magnesium concentration within the linear range of the standard curve.

-

Treat the sample solution in the same manner as the standard solutions (addition of buffer and this compound reagent).

-

Measure the absorbance of the sample solution at the same wavelength used for the standard curve.

-

Determine the concentration of magnesium in the sample by interpolating its absorbance value on the standard curve.

Visualizations

Chemical Structures

Caption: Chemical structures of this compound I and this compound II.

Magnesium Detection Pathway

Caption: General signaling pathway for magnesium detection.

Experimental Workflow for Quantitative Analysis

References

An In-depth Technical Guide to p-Nitrobenzeneazoresorcinol: Synthesis and Chemical Properties

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of p-nitrobenzeneazoresorcinol, also known as Magneson I or Azo Violet. It details the synthesis of this azo compound through the diazotization of p-nitroaniline and subsequent azo coupling with resorcinol. The guide presents its key chemical and physical properties in a structured format, outlines detailed experimental protocols, and illustrates the synthetic workflow and its application in magnesium detection through clear, specified diagrams. This document is intended for researchers, chemists, and professionals in the fields of analytical chemistry and drug development who require a practical and in-depth understanding of this versatile chemical reagent.

Introduction

p-Nitrobenzeneazoresorcinol (4-(4-nitrophenylazo)resorcinol) is an organic compound belonging to the azo dye family, characterized by the presence of an azo group (-N=N-) connecting a p-nitrophenyl group and a resorcinol ring.[1] Its chemical formula is C₁₂H₉N₃O₄.[2] This compound is widely recognized for its utility as a colorimetric reagent and pH indicator.[2][3]

Most notably, it is used for the detection of magnesium ions, with which it forms a characteristic deep blue lake (a type of pigment formed by the adsorption of a dye onto an inert binder) in a slightly alkaline environment.[2] This distinct color change from red-violet to blue provides a reliable qualitative and quantitative method for magnesium determination. Additionally, its function as a pH indicator is marked by a color transition from yellow below pH 11 to violet above pH 13.[2][3] The compound's vibrant color and stability also lend it to applications as a dye in textiles, plastics, and inks.[1]

Synthesis of p-Nitrobenzeneazoresorcinol

The synthesis of p-nitrobenzeneazoresorcinol is a classic example of a two-stage process common for azo dyes: (1) the diazotization of a primary aromatic amine, in this case, p-nitroaniline, followed by (2) an azo coupling reaction with an activated aromatic compound, resorcinol.[2]

Overall Reaction

The overall chemical transformation is as follows:

p-Nitroaniline + NaNO₂ + 2HCl → p-Nitrobenzenediazonium Chloride + NaCl + 2H₂O

p-Nitrobenzenediazonium Chloride + Resorcinol → p-Nitrobenzeneazoresorcinol + HCl

Experimental Protocol

This protocol is adapted from established laboratory procedures.[4]

Materials:

-

p-Nitroaniline (1.66 g, 12 mmol)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂) (0.83 g, 12 mmol)

-

Resorcinol (1.32 g, 12 mmol)

-

Sodium Hydroxide (NaOH)

-

Urea (optional, for quenching excess nitrous acid)

-

Distilled Water

-

Ice Bath

Procedure:

Part A: Diazotization of p-Nitroaniline

-

In a 100 mL beaker, dissolve 1.66 g of p-nitroaniline in 20 mL of 2M hydrochloric acid. Gentle heating may be required to facilitate dissolution.

-

Cool the resulting solution to 0-5°C in an ice bath. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.[4]

-

In a separate beaker, prepare a solution of 0.83 g of sodium nitrite in 5 mL of distilled water and cool it in the ice bath.[4]

-

Slowly add the cold sodium nitrite solution dropwise to the p-nitroaniline solution while stirring continuously. Ensure the temperature does not rise above 5-10°C.[4]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure the reaction goes to completion. The resulting solution contains the p-nitrobenzenediazonium salt.

-

(Optional) Add a small amount of urea (approx. 0.25 g) to quench any excess nitrous acid.

Part B: Azo Coupling Reaction

-

In a separate 250 mL beaker, dissolve 1.32 g of resorcinol in 15 mL of 2M sodium hydroxide solution. Cool this solution in an ice bath.

-

While maintaining a low temperature, slowly pour the previously prepared cold diazonium salt solution into the alkaline resorcinol solution with vigorous stirring.[4]

-

A deep red-colored precipitate of the sodium salt of p-nitrobenzeneazoresorcinol will form immediately.[4] Continue stirring the mixture in the ice bath for 10-15 minutes.

-

To precipitate the final product, acidify the mixture by slowly adding concentrated hydrochloric acid until the solution is strongly acidic to litmus paper. The color will change from deep red to a reddish-brown or orange-red solid.[4]

-

Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove any residual acid and salts, and dry it. The product can be further purified by recrystallization from ethanol or acetic acid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of p-nitrobenzeneazoresorcinol.

Chemical and Physical Properties

p-Nitrobenzeneazoresorcinol is a dark red to brown crystalline powder.[2][5] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (E)-4-((4-nitrophenyl)diazenyl)benzene-1,3-diol | [3] |

| Common Names | Azo Violet, this compound I | [2] |

| CAS Number | 74-39-5 | [6] |

| Molecular Formula | C₁₂H₉N₃O₄ | [2] |

| Molar Mass | 259.22 g/mol | [6] |

| Appearance | Dark red to brown crystalline powder | [2][5] |

| Melting Point | 195-200 °C (with decomposition) | [5][6] |

| Solubility | Insoluble in water; Soluble in dilute NaOH | [5] |

| Slightly soluble in ethanol, acetone, toluene | [7] | |

| λmax (Absorption Max) | 432 nm | [5][6] |

| pKa | 8.05 ± 0.35 (Predicted) | [5] |

| pH Indicator Range | pH 11 (Yellow) to pH 13 (Violet) | [2][3] |

The compound is stable under standard conditions but is incompatible with strong oxidizing agents and strong bases.[5] The presence of the electron-withdrawing nitro group influences the reactivity of the azo linkage.[1] The phenolic hydroxyl groups from the resorcinol moiety are weakly acidic, which accounts for its solubility in alkaline solutions and its function as a pH indicator.

Application in Magnesium Detection

The primary analytical application of p-nitrobenzeneazoresorcinol is the colorimetric detection of magnesium ions (Mg²⁺).

Principle of Detection

In a basic solution (typically pH > 9), p-nitrobenzeneazoresorcinol exists as a red-violet anion. When magnesium ions are present, the dye is adsorbed onto the surface of freshly precipitated magnesium hydroxide (Mg(OH)₂), forming a distinct blue-colored lake. This phenomenon results from a complex interaction between the dye molecules and the colloidal Mg(OH)₂ particles, which causes a bathochromic shift (a shift to a longer wavelength) in the maximum absorption of the dye. The intensity of the blue color is proportional to the concentration of magnesium, allowing for its quantitative determination using spectrophotometry.

Logical Relationship Diagram

Caption: Logical workflow for the detection of Mg²⁺ using p-nitrobenzeneazoresorcinol.

Conclusion

p-Nitrobenzeneazoresorcinol is a valuable azo dye with significant applications in analytical chemistry. Its synthesis, based on well-established diazotization and coupling reactions, is straightforward and reproducible. The compound's distinct chromophoric properties, particularly its interaction with magnesium ions in alkaline media, make it an indispensable reagent for qualitative and quantitative analysis. This guide provides the essential technical information, from synthesis protocols to chemical properties and application logic, required for its effective use in a research and development setting.

References

The Discovery and Application of Magneson: A Technical Guide to a Classic Magnesium Indicator

Introduction

Magneson, chemically known as 4-(p-nitrophenylazo)resorcinol or Azo Violet, is an azo dye that has carved a significant niche in the field of analytical chemistry as a colorimetric indicator for the presence of magnesium ions (Mg²⁺).[1][2] Its ability to form a distinct blue-colored complex, or "lake," with magnesium hydroxide in an alkaline environment provides a straightforward and cost-effective method for both qualitative and quantitative analysis.[3][4] This technical guide delves into the history, chemical principles, and practical application of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for utilizing this classic reagent.

Historical Development

The use of p-nitrobenzeneazoresorcinol as a reagent for detecting magnesium was first proposed by Japanese chemists Suitsu and Okuma in 1926.[3] Their work laid the foundation for subsequent investigations into the reagent's sensitivity and specificity. Over the years, researchers such as Ruigh, Eegriwe, and others further studied the test, identifying interfering ions like nickel and cobalt and conditions that could affect its sensitivity, such as the presence of excess ammonium salts.[3] Despite the development of more sophisticated analytical techniques like atomic absorption spectrometry (AAS) and inductively coupled plasma (ICP) analysis, this compound remains a valuable tool for rapid and economical magnesium determination in various settings.[1]

Caption: A timeline of key milestones in the history of this compound as a magnesium indicator.

Chemical and Physical Properties

This compound I, also known as Azo Violet, is an azo compound with the IUPAC name 4-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol.[2] It is a reddish-brown powder that is soluble in dilute alkali solutions and slightly soluble in organic solvents like ethanol and acetone, but insoluble in water.[1]

| Property | Value | Reference(s) |

| Chemical Name | p-Nitrobenzeneazoresorcinol | [1] |

| Synonyms | This compound I, Azo Violet | [2][5] |

| Molecular Formula | C₁₂H₉N₃O₄ | [1] |

| Molecular Weight | 259.22 g/mol | [1] |

| Appearance | Orange or reddish-brown powder | [1] |

| Solubility | Soluble in dilute NaOH, insoluble in water | [1] |

| pH Indicator Range | Yellow (pH < 11) to Violet (pH > 13) | [2] |

Synthesis of this compound

The synthesis of this compound is a classic example of an azo coupling reaction. It involves a two-step process: the diazotization of p-nitroaniline followed by the coupling of the resulting diazonium salt with resorcinol in an alkaline solution.

Caption: The two-step synthesis of this compound via diazotization and azo coupling.

Mechanism of Magnesium Detection

The functionality of this compound as a magnesium indicator is predicated on its interaction with magnesium hydroxide in a strongly alkaline medium. In the absence of magnesium, the this compound solution is typically a brownish-orange color at the optimal pH for the test. When magnesium ions are present, the addition of a strong base like sodium hydroxide precipitates magnesium hydroxide (Mg(OH)₂). The this compound dye is then adsorbed onto the surface of this precipitate, forming a characteristic sky-blue lake. This distinct color change serves as the positive indicator for magnesium.

Caption: The reaction mechanism for the detection of magnesium using this compound reagent.

Experimental Protocols

Qualitative Analysis

This procedure is used for the simple detection of the presence of magnesium ions in a sample.

-

Sample Preparation: Prepare a test solution by dissolving the sample in a suitable solvent, such as dilute hydrochloric acid, and then dilute with water.[4]

-

Reagent Addition: In a spot plate or test tube, add 1-2 drops of the test solution.[6]

-

Add this compound: Add 2-3 drops of this compound reagent to the test solution.[4][6]

-

Alkalinization: Make the solution alkaline by adding a few drops of 2M sodium hydroxide (NaOH).[4][6]

-

Observation: The formation of a sky-blue precipitate or coloration indicates the presence of magnesium.[3][4] A blank test with the reagents alone should be run for comparison.

Quantitative Analysis (Spectrophotometric Method)

This method determines the concentration of magnesium in a sample by measuring the absorbance of the colored complex.

Caption: A workflow diagram for the quantitative analysis of magnesium using this compound.

-

Preparation of Standard Curve: Prepare a series of standard solutions with known magnesium concentrations.

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent and dilute to a known volume.

-

Color Development: To an aliquot of the sample solution (and each standard), add a specific volume of the this compound indicator.

-

pH Adjustment: Adjust the pH of the solution to the optimal alkaline range using a buffer or a strong base like sodium hydroxide.[1] The reaction is highly pH-sensitive and requires careful control.[1]

-

Spectrophotometric Measurement: Using a spectrophotometer, measure the absorbance of the blue complex at its maximum absorption wavelength, which is approximately 530 nm.[1]

-

Calculation: Plot the absorbance of the standards against their concentrations to create a standard curve. The concentration of magnesium in the sample can then be determined by interpolating its absorbance on this curve.

| Parameter | Value | Reference(s) |

| Optimal pH Condition | Alkaline | [1] |

| Wavelength of Max. Absorbance (λmax) | ~530 nm | [1] |

| Color of Mg²⁺ Complex | Blue | [1][3] |

Applications and Limitations

This compound is a versatile reagent with applications in various fields:

-

Clinical Diagnostics: Used in the analysis of blood and urine to monitor magnesium levels.[1]

-

Water Quality: Employed to test for water hardness by determining magnesium content.[1]

-

Agriculture: Helps in the analysis of magnesium levels in soil samples.[1]

-

Industrial Quality Control: Used to quantify magnesium in different materials.[1]

Despite its utility, the this compound test has some limitations:

-

Interference from other ions: Cations such as calcium, nickel, and cobalt can interfere with the color reaction, potentially leading to inaccurate results.[1][3]

-

pH Sensitivity: The test requires precise pH control for optimal and reproducible results.[1]

-

Limited Detection Range: For extremely low or high concentrations of magnesium, other analytical methods may offer better accuracy and sensitivity.[1]

Conclusion

Since its initial description by Suitsu and Okuma in 1926, this compound has remained a staple reagent in analytical chemistry for the detection and quantification of magnesium. Its straightforward synthesis, distinct color change, and the relative simplicity of the associated analytical procedures ensure its continued relevance. While modern instrumental methods offer higher precision and lower detection limits, the this compound-based colorimetric test provides a rapid, cost-effective, and visually intuitive method that is invaluable in educational settings and for preliminary screening in various scientific and industrial applications.

References

Spectrophotometric Characteristics of the Magneson-Magnesium Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric characteristics of the Magneson-magnesium complex, a widely utilized colorimetric method for the quantification of magnesium. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential data and methodologies for the accurate determination of magnesium in various samples.

Introduction

Magnesium is a vital element involved in numerous physiological and biochemical processes, making its accurate quantification crucial in research and drug development. Spectrophotometry offers a rapid, cost-effective, and accessible method for this purpose. Among the various chromogenic reagents, this compound, also known as p-Nitrobenzeneazoresorcinol or Azo violet, is a prominent dye used for the determination of magnesium ions (Mg²⁺).

In an alkaline environment, this compound forms a distinct blue-colored complex with magnesium ions.[1] The intensity of this color is directly proportional to the concentration of magnesium, allowing for its quantitative measurement using a spectrophotometer. This guide delves into the key spectrophotometric parameters of this complex, detailed experimental protocols, and the logical workflow of the analytical process.

Spectrophotometric Properties

The formation of the this compound-magnesium complex is characterized by a noticeable shift in the absorption spectrum. The key quantitative parameters are summarized below.

| Parameter | Value | Notes |

| Chemical Name of Reagent | p-Nitrobenzeneazoresorcinol; 4-(4-Nitrophenylazo)resorcinol | Also known as this compound I or Azo violet. |

| Molecular Formula of Reagent | C₁₂H₉N₃O₄ | [2][3] |

| Molecular Weight of Reagent | 259.22 g/mol | [1][3] |

| Appearance of Reagent | Orange or reddish-brown powder | [1] |

| Optimal pH for Complex Formation | Alkaline (pH 9.4-13) | The reaction is highly pH-sensitive and requires a basic medium, typically achieved using sodium hydroxide.[1][2][3] |

| Wavelength of Maximum Absorbance (λmax) | ~530 nm | This is the wavelength at which the blue this compound-magnesium complex exhibits maximum light absorption.[1] Some sources indicate a λmax for the reagent itself in alkaline solution in the range of 553-559 nm. |

| Molar Absorptivity (ε) | Data not available in the searched sources | This value is crucial for the direct calculation of concentration using the Beer-Lambert law. In its absence, a calibration curve is necessary. |

| Beer's Law Range | Data not available in the searched sources | The concentration range over which the absorbance is linearly proportional to the magnesium concentration needs to be determined experimentally by constructing a standard curve. |

| Stability Constant (K) | Data not available in the searched sources | This parameter indicates the strength of the interaction between magnesium and the this compound reagent. |

Experimental Protocol

The following provides a detailed methodology for the spectrophotometric determination of magnesium using this compound.

Reagents and Preparation

-

Magnesium Standard Solution (e.g., 100 mg/L): Dissolve a precisely weighed amount of a primary standard magnesium salt (e.g., magnesium sulfate heptahydrate, MgSO₄·7H₂O) in deionized water.

-

This compound Reagent Solution: Prepare a solution of this compound I (p-Nitrobenzeneazoresorcinol) in a suitable solvent, such as ethanol or a dilute alkaline solution. The exact concentration should be optimized for the desired analytical range.

-

Alkaline Buffer Solution (e.g., Sodium Hydroxide, 2M): Dissolve sodium hydroxide (NaOH) in deionized water to achieve the desired concentration for pH adjustment.

-

Masking Agents (optional): Solutions of reagents like Triethanolamine (TEA) or EGTA may be required to eliminate interference from other metal ions.[4]

Instrumentation

-

A UV-Visible spectrophotometer capable of measuring absorbance at 530 nm.

-

Cuvettes with a 1 cm path length.

-

Calibrated pipettes and volumetric flasks.

-

A pH meter for accurate pH adjustment.

Procedure

-

Sample Preparation: Dissolve the sample containing magnesium in deionized water or a suitable solvent. If solids are present, filter the solution to obtain a clear sample.[1]

-

Preparation of Standard Curve:

-

Prepare a series of working standard solutions of magnesium with known concentrations by diluting the stock standard solution.

-

To a set of volumetric flasks, add a specific volume of each working standard.

-

Add the this compound reagent solution to each flask.

-

Adjust the pH of each solution to the optimal alkaline range (e.g., pH 11-12) using the sodium hydroxide solution.

-

Dilute to the final volume with deionized water and mix thoroughly.

-

-

Analysis of the Unknown Sample:

-

Take a known volume of the unknown sample solution and place it in a volumetric flask.

-

Treat the unknown sample in the same manner as the standards, adding the this compound reagent and adjusting the pH.

-

-

Spectrophotometric Measurement:

-

Allow the color of the complex to develop and stabilize.

-

Set the spectrophotometer to the wavelength of maximum absorbance (~530 nm).

-

Use a reagent blank (containing all reagents except the magnesium standard or sample) to zero the instrument.

-

Measure the absorbance of each standard solution and the unknown sample.[1]

-

-

Quantification:

-

Plot a calibration curve of absorbance versus the concentration of the magnesium standards.

-

Determine the concentration of magnesium in the unknown sample by interpolating its absorbance on the calibration curve.[1]

-

Interferences

In an alkaline medium, several other metal ions can precipitate as hydroxides, causing turbidity and interfering with the spectrophotometric measurement. Potential interfering ions include calcium (Ca²⁺), iron (Fe³⁺), and aluminum (Al³⁺).[5] To mitigate these interferences, the use of masking agents can be employed. For instance, triethanolamine can be used to mask aluminum and iron, while EGTA is effective in chelating calcium ions, preventing their interference.[4][6]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the spectrophotometric determination of magnesium using this compound.

Experimental workflow for magnesium determination.

Formation of the quantifiable this compound-Mg complex.

References

The Role of Magneson in Qualitative Inorganic Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Magneson, a vital colorimetric reagent in qualitative inorganic analysis. It details the underlying chemical principles, experimental protocols for the detection of magnesium ions (Mg²⁺), and potential interferences, ensuring accurate and reliable results in a laboratory setting.

Introduction to this compound

This compound, chemically known as p-nitrobenzeneazoresorcinol or Azo Violet (this compound I), is an azo dye widely employed as a sensitive reagent for the detection of magnesium.[1][2] Its efficacy lies in its ability to produce a distinct color change in the presence of magnesium ions under specific pH conditions.[1] The reagent is typically a reddish-brown powder, soluble in alkaline solutions like sodium hydroxide.[1]

The core function of this compound in qualitative analysis is to form a characteristic "blue lake"—a blue precipitate—when it reacts with magnesium hydroxide in a strongly alkaline environment.[2] This reaction serves as a reliable, visual confirmation for the presence of Mg²⁺ in a sample.[1]

Chemical and Physical Properties

A summary of the key properties of this compound reagent is presented below.

| Property | Description | Reference |

| Chemical Name | 4-(4-Nitrophenylazo)resorcinol | [1][2] |

| Synonyms | This compound I, Azo Violet | [2][3] |

| Molecular Formula | C₁₂H₉N₃O₄ | [1][2] |

| Appearance | Orange or reddish-brown powder | [1] |

| Solubility | Soluble in dilute sodium hydroxide | [1] |

| pH Indicator Range | Yellow (pH < 11), Violet (pH > 13) | [3][4] |

Principle of Detection

The detection of magnesium ions using this compound is not a simple complexation in solution but rather a surface adsorption phenomenon. The process unfolds in a sequence of steps that are critically dependent on the solution's pH.

The logical pathway for the detection of Mg²⁺ is illustrated below.

Initially, the addition of a strong base, such as sodium hydroxide, to the sample solution raises the pH significantly, causing the precipitation of magnesium ions as colloidal magnesium hydroxide (Mg(OH)₂). Subsequently, when the this compound dye is introduced, it is adsorbed onto the surface of these freshly formed Mg(OH)₂ particles. This adsorption process results in the formation of the distinctly colored blue precipitate, confirming the presence of magnesium.[2]

Experimental Protocol

The following section provides a detailed methodology for the qualitative detection of magnesium ions using this compound reagent.

Reagent Preparation

-

This compound Reagent (0.1% w/v): Dissolve 0.1 g of p-nitrobenzeneazoresorcinol in 100 mL of 2M sodium hydroxide (NaOH) solution. Stir until fully dissolved. Store in a tightly sealed bottle.

-

Sodium Hydroxide (2M): Carefully dissolve 8.0 g of NaOH pellets in approximately 80 mL of deionized water in a beaker, stirring continuously. Once dissolved and cooled to room temperature, transfer to a 100 mL volumetric flask and dilute to the mark with deionized water.

Detection Procedure

The standard workflow for performing the spot test for Mg²⁺ is outlined below.

Methodology:

-

Place one to two drops of the sample solution into a depression on a spot plate or in a small test tube.[4][5]

-

Add two to three drops of the this compound reagent to the sample.[4][5]

-

Add one to two drops of 2M sodium hydroxide solution to make the mixture strongly alkaline.[4][5]

-

Observe the solution. The immediate formation of a blue precipitate or "lake" confirms the presence of magnesium ions.[3] If the solution remains the violet color of the reagent in a highly alkaline solution, magnesium is considered absent.[3]

Interferences and Limitations

While the this compound test is highly sensitive, it is not entirely specific. Researchers must be aware of potential interferences to avoid false positives and ensure the validity of their results.

-

Cation Interference: High concentrations of other metal ions can interfere with the test. Notably, calcium (Ca²⁺) and aluminum (Al³⁺) can also form precipitates with the reagent under alkaline conditions, potentially obscuring the results.[1][6][7]

-

pH Sensitivity: The test is highly dependent on pH. The solution must be made sufficiently alkaline (pH > 13) for the characteristic blue lake to form.[3] Incorrect pH can lead to ambiguous or false-negative results.[1]

-

High Ion Concentrations: Excessively high concentrations of ammonium salts in the original sample can interfere with the formation of the magnesium hydroxide precipitate, thus inhibiting the test.

In complex matrices, it is often necessary to perform separation steps to remove interfering ions prior to conducting the this compound test for magnesium.

Conclusion

This compound (p-nitrobenzeneazoresorcinol) is a valuable and sensitive reagent for the qualitative detection of magnesium ions. Its use in forming a distinct blue lake with magnesium hydroxide in an alkaline medium provides a straightforward and rapid method for analysis. For professionals in research and development, a thorough understanding of the experimental protocol, the underlying adsorption mechanism, and potential ionic interferences is critical for the accurate application of this classical analytical technique.

References

- 1. gspchem.com [gspchem.com]

- 2. What is a this compound reagent and explain its uses class 11 chemistry CBSE [vedantu.com]

- 3. youtube.com [youtube.com]

- 4. This compound Reagent | Vizag Chemicals [vizagchemical.com]

- 5. This compound Reagent | DUBI CHEM [dubichem.com]

- 6. brainly.in [brainly.in]

- 7. experimental chemistry - Differentiation between zinc, aluminium, and magnesium ions in solution - Chemistry Stack Exchange [chemistry.stackexchange.com]

The Colorimetric Transformation of Magneson in Alkaline Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanisms governing the colorimetric changes of Magneson (also known as Azo Violet or 4-(4-Nitrophenylazo)-resorcinol) in alkaline solutions, both in the absence and presence of magnesium ions. This document provides a detailed examination of the underlying chemical principles, experimental protocols for observation and quantification, and a summary of key data to support its application in research and analytical settings.

Introduction

This compound is a versatile azo dye widely utilized as a pH indicator and a reagent for the detection of magnesium.[1][2] Its distinct color changes in response to pH and the presence of specific metal ions make it a valuable tool in various analytical applications.[3] This guide focuses on the two primary colorimetric phenomena associated with this compound in alkaline conditions: the transition from yellow to violet as a function of pH and the formation of a characteristic blue complex in the presence of magnesium ions.

The pH-Dependent Color Change Mechanism

In aqueous solutions, this compound exhibits a distinct color change from yellow to violet as the pH becomes increasingly alkaline.[4][5] This transformation is primarily attributed to the deprotonation of the hydroxyl groups on the resorcinol ring and a subsequent shift in the azo-hydrazone tautomeric equilibrium.

At a pH below 11, this compound exists predominantly in its protonated, azo form, which appears yellow.[4][6] As the concentration of hydroxide ions increases (pH > 13), the hydroxyl groups of the resorcinol moiety are deprotonated.[4][5] This deprotonation results in an extended conjugated system, altering the electronic structure of the molecule and causing a bathochromic shift (a shift to a longer wavelength of maximum absorption) in the visible spectrum, leading to the observed violet color. The equilibrium between the azo and hydrazone tautomers is also influenced by pH, further contributing to the color change.[7][8]

Caption: pH-dependent equilibrium of this compound.

Interaction with Magnesium Ions in Alkaline Solution

In a slightly alkaline environment, this compound is a highly effective reagent for the qualitative and quantitative detection of magnesium ions.[3] The presence of Mg²⁺ leads to the formation of a distinct blue precipitate or "lake".[9] This phenomenon occurs because magnesium ions first react with hydroxide ions in the alkaline solution to form magnesium hydroxide (Mg(OH)₂).[10] The this compound dye then adsorbs onto the surface of the Mg(OH)₂ precipitate, forming a characteristic blue complex.[11] The exact stoichiometry and structure of this adsorbed complex are not definitively established in the literature, but it is understood to be a surface coordination complex.

Caption: Formation of the this compound-Magnesium complex.

Quantitative Data

The following table summarizes the key quantitative data related to the color changes of this compound.

| Parameter | Condition | Value | Color | Reference(s) |

| pH Transition Range | Aqueous Solution | pH 11 - 13 | Yellow to Violet | [4][5] |

| Absorption Maximum (λmax) | Neutral pH (~7) | 432 nm | Indigo | [4] |

| Absorption Maximum (λmax) | 0.1N NaOH | 553 - 559 nm | Violet | [11] |

| Absorption Maximum (λmax) | Mg²⁺ Complex in alkaline solution | ~530 nm | Blue | [1] |

Experimental Protocols

Preparation of this compound Reagent (0.1% w/v)

-

Weighing: Accurately weigh 0.1 g of this compound I (4-(4-Nitrophenylazo)-resorcinol) powder.

-

Dissolution: Dissolve the powder in 100 mL of a 2M sodium hydroxide (NaOH) solution.

-

Storage: Store the reagent in a well-stoppered bottle. The solution is typically violet in color.[6]

Qualitative Detection of Magnesium Ions

-

Sample Preparation: Place 1-2 drops of the test solution onto a spot plate.[12]

-

Reagent Addition: Add 2-3 drops of the 0.1% this compound reagent.[12]

-

Alkalinization: Add 1 drop of 2M NaOH to ensure the solution is alkaline.[12]

-

Observation: The formation of a blue coloration or precipitate indicates the presence of magnesium ions.[6][12]

Quantitative Spectrophotometric Analysis of Magnesium

This protocol is based on the measurement of the absorbance of the blue this compound-magnesium complex.

-

Standard Curve Preparation:

-

Prepare a series of standard solutions with known concentrations of Mg²⁺.

-

To each standard, add a specific volume of the this compound reagent and adjust the pH to the optimal alkaline range for complex formation.

-

Measure the absorbance of each standard at approximately 530 nm using a spectrophotometer.[1]

-

Plot a calibration curve of absorbance versus Mg²⁺ concentration.

-

-

Sample Analysis:

-

Prepare the test sample by dissolving it in a suitable solvent.[1]

-

Add the same volume of this compound reagent as used for the standards.[1]

-

Adjust the pH to the same alkaline value used for the standards.[1]

-

Measure the absorbance of the sample at 530 nm.[1]

-

Determine the concentration of Mg²⁺ in the sample by interpolating its absorbance on the standard curve.[1]

-

Caption: Workflow for quantitative analysis of Mg²⁺.

Conclusion

The color change of this compound in alkaline solution is a multifaceted process governed by pH-dependent deprotonation and tautomeric shifts, as well as complex formation with magnesium hydroxide. A thorough understanding of these mechanisms, supported by the quantitative data and experimental protocols provided herein, is essential for the effective application of this compound as a reliable analytical reagent in scientific research and development.

References

- 1. gspchem.com [gspchem.com]

- 2. Absorption [4-(4-nitrophenylazo)resorcinol] | AAT Bioquest [aatbio.com]

- 3. is.muni.cz [is.muni.cz]

- 4. Azo violet - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.fsu.edu [chem.fsu.edu]

- 11. gspchem.com [gspchem.com]

- 12. This compound Reagent | RXSOl GROUP [rxsolgroup.com]

A Technical Guide to the Colorimetric Detection of Magnesium Ions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and methodologies for the colorimetric detection of magnesium ions (Mg²⁺). The accurate quantification of magnesium is crucial in numerous biological and pharmaceutical contexts, as it is a vital cation involved in a vast array of physiological processes. This document details the core mechanisms of common chromogenic reagents, presents comparative quantitative data, and offers detailed experimental protocols for key assays.

Core Principles of Colorimetric Magnesium Ion Detection

Colorimetric methods for magnesium ion detection are predicated on the formation of a colored complex between Mg²⁺ and a specific chromogenic agent in a buffered aqueous solution. The intensity of the color produced is directly proportional to the concentration of magnesium ions in the sample, which can be quantified spectrophotometrically by measuring the absorbance at a characteristic wavelength.

The general workflow for these assays involves the following key steps:

-

Sample Preparation: Biological samples such as serum or plasma are collected. Care must be taken to avoid anticoagulants like EDTA or citrate, which would chelate magnesium ions and interfere with the assay.

-

Reaction: The sample is mixed with a reagent solution containing the chromogenic dye, a buffer to maintain the optimal alkaline pH for complex formation, and often a masking agent to prevent interference from other divalent cations, most notably calcium (Ca²⁺).

-

Detection: After an incubation period to allow for complete color development, the absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax) for the magnesium-dye complex.

-

Quantification: The magnesium concentration in the sample is determined by comparing its absorbance to that of a known standard.

Below is a logical workflow of a typical colorimetric magnesium assay.

Magneson Reagent: A Comprehensive Technical Guide for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Magneson reagents, focusing on their chemical structures, properties, and applications in the qualitative and quantitative analysis of magnesium. Detailed experimental protocols for the synthesis of this compound I and this compound II, as well as their use in magnesium detection, are presented to support researchers in their laboratory work.

Introduction to this compound Reagents

This compound reagents are organic dyes belonging to the azo compound family. They are primarily utilized as colorimetric indicators for the detection and quantification of magnesium ions in various samples, including water, soil, and biological fluids. The reagents form a characteristic colored complex, often referred to as a "lake," with magnesium hydroxide in an alkaline medium. This color change provides a basis for both qualitative identification and quantitative measurement. Two primary forms of the reagent are commonly used: this compound I and this compound II.

Chemical Structure and Formula

The chemical structures and formulas of this compound I and this compound II are distinct, leading to slight differences in their properties and applications.

This compound I , also known as Azo Violet, has the chemical name 4-(4-Nitrophenylazo)resorcinol.[1][2][3] Its chemical structure is characterized by a nitrophenylazo group attached to a resorcinol moiety.

This compound II is chemically named 4-(4-Nitrophenylazo)-1-naphthol.[4] In this molecule, the nitrophenylazo group is bonded to a naphthol ring system.

Physicochemical Properties

The physical and chemical properties of this compound reagents are crucial for their application in analytical chemistry. The following table summarizes the key quantitative data for both reagents.

| Property | This compound I (Azo Violet) | This compound II |

| Chemical Formula | C₁₂H₉N₃O₄[1][2] | C₁₆H₁₁N₃O₃[4] |

| Molecular Weight | 259.22 g/mol [2] | 293.28 g/mol [4] |

| Appearance | Red to violet powder | Red powder[4] |

| Melting Point | 198-200 °C (decomposes) | ~270 °C[4] |

| Solubility | Insoluble in water; soluble in alkaline solutions and ethanol. | Insoluble in water.[4] |

| Absorption Maximum (λmax) | 432 nm | Not specified |

Mechanism of Action in Magnesium Detection

The detection of magnesium ions using this compound reagents is based on a colorimetric reaction in an alkaline environment. The mechanism involves the formation of a colored complex between the this compound dye and magnesium hydroxide. In the presence of an alkali such as sodium hydroxide, magnesium ions precipitate as magnesium hydroxide (Mg(OH)₂). The this compound reagent is then adsorbed onto the surface of this precipitate, resulting in the formation of a distinct blue-colored "lake".[1] The intensity of the blue color is proportional to the concentration of magnesium ions in the sample, which allows for quantitative analysis.[5]

Experimental Protocols

Synthesis of this compound Reagents

5.1.1. Synthesis of this compound I (4-(4-Nitrophenylazo)resorcinol)

This synthesis involves a diazotization reaction followed by an azo coupling.

-

Materials:

-

p-Nitroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Resorcinol

-

Sodium hydroxide (NaOH)

-

Ice

-

-

Procedure:

-

Diazotization: Dissolve p-nitroaniline in a solution of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite to the p-nitroaniline solution while maintaining the low temperature. This forms the diazonium salt.

-

Azo Coupling: In a separate beaker, dissolve resorcinol in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the alkaline resorcinol solution with constant stirring. A red-violet precipitate of this compound I will form.

-

Filter the precipitate, wash it with cold water, and dry it.

-

5.1.2. Synthesis of this compound II (4-(4-Nitrophenylazo)-1-naphthol)

The synthesis of this compound II follows a similar diazotization and azo coupling procedure.

-

Materials:

-

p-Nitroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

1-Naphthol (α-Naphthol)

-

Sodium hydroxide (NaOH)

-

Ice

-

-

Procedure:

-

Diazotization: Prepare the diazonium salt of p-nitroaniline as described in the synthesis of this compound I.

-

Azo Coupling: In a separate beaker, dissolve 1-naphthol in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the alkaline 1-naphthol solution with continuous stirring. A precipitate of this compound II will form.

-

Filter the product, wash it thoroughly with water, and dry.

-

Qualitative Detection of Magnesium

This protocol provides a simple and rapid method for the identification of magnesium ions in a sample.

-

Materials:

-

Test solution

-

This compound reagent solution (dissolved in ethanol or dilute NaOH)

-

2M Sodium hydroxide (NaOH) solution

-

-

Procedure:

-

Place 1-2 drops of the test solution on a spot plate or in a test tube.

-

Add 1-2 drops of the this compound reagent solution.

-

Add 1-2 drops of 2M NaOH solution to make the mixture alkaline.

-

Observation: The formation of a distinct blue precipitate or "lake" indicates the presence of magnesium ions.

-

Quantitative Determination of Magnesium by Spectrophotometry

This method allows for the quantification of magnesium concentration based on the absorbance of the colored complex.

-

Materials and Equipment:

-

Spectrophotometer

-

Standard magnesium solutions of known concentrations

-

This compound reagent solution

-

2M Sodium hydroxide (NaOH) solution

-

Sample solution

-

-

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions with varying, known concentrations of magnesium.

-

To each standard, add a fixed amount of this compound reagent and 2M NaOH solution.

-

Measure the absorbance of each standard at a wavelength of approximately 530 nm.

-

Plot a graph of absorbance versus magnesium concentration to create a calibration curve.

-

-

Sample Analysis:

-

Treat the sample solution in the same manner as the standards, adding the this compound reagent and NaOH.

-

Measure the absorbance of the sample at 530 nm.

-

Determine the concentration of magnesium in the sample by comparing its absorbance to the calibration curve.

-

-

Applications in Research and Development

This compound reagents are valuable tools in various scientific and industrial fields:

-

Water Quality Analysis: Detecting and quantifying magnesium content in water samples is crucial for environmental monitoring and treatment processes.

-

Clinical Chemistry: In medical diagnostics, these reagents can be used to determine magnesium levels in biological fluids like serum and urine, which is important for assessing kidney function and other metabolic disorders.

-

Agricultural Science: The analysis of magnesium in soil and plant tissues helps in understanding nutrient availability and optimizing crop yields.

-

Industrial Quality Control: In industries such as metallurgy and manufacturing, this compound reagents are used to monitor the magnesium content in raw materials and finished products.

Conclusion

This compound reagents, particularly this compound I and this compound II, are reliable and cost-effective indicators for the detection and quantification of magnesium. Their straightforward application in colorimetric assays, coupled with the ability to perform both qualitative and quantitative analyses, makes them indispensable tools for researchers, scientists, and professionals in drug development and other analytical fields. The detailed protocols and data presented in this guide aim to facilitate the effective use of these reagents in various laboratory settings.

References

A Technical Guide to the Preliminary Use of Magneson in Biological Sample Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Magneson, a colorimetric indicator, for the detection and preliminary analysis of magnesium (Mg²⁺) in biological samples. While historically significant, this method is now primarily employed for qualitative or semi-quantitative screening. For fully validated quantitative analysis, modern automated methods are typically preferred.

Introduction: The Role of this compound in Magnesium Detection

Magnesium is the second most abundant intracellular cation and a critical cofactor in over 300 enzymatic reactions, making its accurate measurement vital in clinical diagnostics and biomedical research.[1] Abnormal magnesium levels can indicate a range of conditions, including kidney disease, cardiovascular disorders, and metabolic issues.[2]

This compound I, also known as Azo violet or its chemical name p-Nitrobenzeneazoresorcinol, is an azo dye used as a colorimetric indicator for magnesium.[2] The principle of its use is straightforward and cost-effective, relying on a distinct color change in the presence of magnesium ions under specific pH conditions.[2] This guide details the underlying principle, experimental protocols, and performance context of the this compound method for analyzing biological samples such as serum and urine.

Principle of the Method

The this compound assay is a colorimetric method based on the formation of a colored complex. In a strongly alkaline environment (pH > 11), this compound reagent reacts with magnesium ions to form a characteristic blue magnesium hydroxide-dye complex, often referred to as a "blue lake".[2][3] The intensity of the blue color produced is directly proportional to the concentration of magnesium in the sample, allowing for spectrophotometric quantification.[2]

The reaction requires a basic medium, typically achieved using sodium hydroxide, to facilitate the formation of the Mg(OH)₂-dye adduct.[2] Without magnesium, the this compound dye itself exhibits a different color, appearing yellow below pH 11 and violet above pH 13.[2][3]

Experimental Protocols and Methodologies

The following sections provide generalized protocols for the determination of magnesium in serum and urine. These should be regarded as foundational methods that require optimization and validation for specific laboratory conditions.

3.1 Reagent Preparation

-

This compound Reagent Solution (0.01% w/v): Dissolve 10 mg of this compound (p-Nitrobenzeneazoresorcinol) powder in 100 mL of a 1:1 ethanol-water solution. Store in a dark, airtight container.

-

Alkaline Solution (2M NaOH): Dissolve 8.0 g of sodium hydroxide (NaOH) pellets in deionized water and make up to a final volume of 100 mL. Handle with appropriate safety precautions.

-

Magnesium Standard Stock Solution (100 mg/L): Use a commercially available certified magnesium standard or dissolve 101.3 mg of magnesium sulfate (MgSO₄) in 100 mL of deionized water to create a 100 mg/L Mg²⁺ stock solution.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to cover the expected physiological range of the samples.

3.2 Sample Handling and Preparation

-

Serum: Collect blood in tubes with no anticoagulant or in heparinized tubes. Separate serum promptly to avoid hemolysis, as red blood cells contain significantly higher concentrations of magnesium.[1] Samples can typically be stored for up to 7 days at 2-8°C.[4]

-

Urine: For quantitative analysis, a 24-hour urine collection is required.[1] The total volume should be recorded. The sample should be acidified to approximately pH 1.0 with HCl to prevent the precipitation of magnesium salts.[4] Before analysis, dilute the urine sample (e.g., 1:10) with deionized water.[4]

3.3 Analytical Procedure (Spectrophotometric)

-

Pipetting: Set up test tubes for a blank, standards, and samples.

-

Blank: Add 1.0 mL of deionized water.

-

Standards: Add 1.0 mL of each working standard.

-

Samples: Add 1.0 mL of the diluted serum or urine sample.

-

-

Alkalinization: Add 1.0 mL of 2M NaOH solution to each tube and mix thoroughly.

-

Color Development: Add 0.5 mL of the 0.01% this compound reagent solution to each tube. Mix well and allow the tubes to stand at room temperature for approximately 5-10 minutes for color development.

-

Measurement: Using a spectrophotometer, measure the absorbance of the standards and samples against the reagent blank. While the optimal wavelength for the Mg-Magneson complex is not consistently cited in recent literature, a historical wavelength of 530 nm has been noted.[2]

-